molecular formula C14H21N7O B6533638 2,2-dimethyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 1058239-00-1

2,2-dimethyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

Cat. No.: B6533638
CAS No.: 1058239-00-1
M. Wt: 303.36 g/mol
InChI Key: JNKUHEAXCKWVRQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolopyrimidine core linked to a piperazine moiety via a dimethylpropanone group. The triazolopyrimidine scaffold is known for its bioisosteric properties, mimicking purine bases to modulate kinase or adenosine receptor activity. The piperazine ring enhances solubility and pharmacokinetic profiles, while the dimethylpropanone group may stabilize conformational interactions with target proteins. This compound’s design reflects a balance between lipophilicity (for membrane permeability) and polar functionality (for solubility), making it a candidate for further drug development.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N7O/c1-14(2,3)13(22)21-7-5-20(6-8-21)12-10-11(15-9-16-12)19(4)18-17-10/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKUHEAXCKWVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Many heterocyclic compounds are known to interact with various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways. The specific effects of this compound on these pathways would depend on its specific targets and mode of action.

Result of Action

Many heterocyclic compounds have been found to have various biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. The specific effects of this compound would depend on its specific targets and mode of action.

Biochemical Analysis

Biochemical Properties

2,2-dimethyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions often involve the binding of the triazole-pyrimidine moiety to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules underpins its biochemical efficacy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves the formation of hydrogen bonds and hydrophobic interactions. The compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Inference
Target Compound Triazolo[4,5-d]pyrimidine Piperazine, dimethylpropanone Kinase/CNS target potential
Compound 2 () Pyrazolo[3,4-d]pyrimidine Imino, p-tolyl Kinase inhibition
Compound 7 () Pyrazolo-triazolo-pyrimidine Methyl, hydrazine Isomerization-dependent activity

Table 2. Physicochemical Trends

Compound logP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound ~2.5 Moderate (~0.1) Resists isomerization
Compound 3 () ~1.8 High (>1.0) Hydrazine enhances polarity
Compound 6 () ~2.0 Low (<0.05) Acid-induced isomerization

Key Research Findings

Isomerization Dynamics : Analog 7 isomerizes to 6 under acidic conditions, altering its binding mode. The target compound’s fixed triazolo[4,5-d]pyrimidine core avoids this issue, suggesting superior in vivo stability.

Synthetic Accessibility : The target compound’s synthesis likely avoids multi-step isomerization pathways required for analogs like 6 or 8 , streamlining production.

Bioactivity Potential: Piperazine-linked derivatives (e.g., the target compound) are understudied compared to aryl-substituted analogs (e.g., 2 or 10), warranting further exploration for CNS applications.

Notes

  • The comparison relies on structural analogs from ; experimental validation of the target compound’s activity is needed.
  • Isomerization in related compounds (e.g., 76 ) underscores the importance of conformational stability in drug design.
  • Diversification of substituents (e.g., replacing dimethylpropanone with sulfonamide groups) could expand therapeutic scope.

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